2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester
Overview
Description
2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrimido-diazepine core, making it a subject of interest for researchers exploring new therapeutic agents and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimido-Diazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyrimidine and reacting it with a suitable diamine can lead to the formation of the diazepine ring.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol group reacts with a methylating agent.
Esterification: The final step involves the esterification of the carboxylic acid groups with tert-butyl alcohol in the presence of an acid catalyst to form the di-tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Batch or Continuous Flow Reactors: To control reaction conditions precisely and improve scalability.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The diazepine ring can be reduced under hydrogenation conditions.
Substitution: The ester groups can be hydrolyzed to carboxylic acids, and further functionalized through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4).
Nucleophiles: Alcohols, amines, thiols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Reduced Diazepine Derivatives: From reduction reactions.
Functionalized Esters and Acids: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The diazepine core is particularly interesting for its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Methyl Ester: Similar structure but with methyl esters instead of tert-butyl esters.
6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester: Lacks the methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group and the di-tert-butyl ester functional groups make 2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ditert-butyl 2-methylsulfanyl-7,9-dihydro-6H-pyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S/c1-17(2,3)25-15(23)21-8-9-22(16(24)26-18(4,5)6)13-10-19-14(27-7)20-12(13)11-21/h10H,8-9,11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRWCNCHUAYSGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C2=CN=C(N=C2C1)SC)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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